Butyryl-L-carnitine (CAS 25576-40-3) is a short-chain acylcarnitine characterized by its four-carbon butyrate ester linked to the L-carnitine core. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for clinical metabolomics—specifically in tandem mass spectrometry (MS/MS) panels for newborn screening—and as a specialized transport ligand in drug delivery research. Unlike unesterified L-carnitine, the butyryl moiety fundamentally alters the molecule's transporter affinity profile and its role as an acyl donor in post-translational modifications. Procurement decisions for this specific compound are driven by its quantified dual-affinity for OCTN2 and ATB(0,+) transporters, its function as the definitive biomarker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, and its necessity in resolving isobaric interference in analytical chromatography [1].
Substituting Butyryl-L-carnitine with base L-carnitine or other short-chain analogs (like Acetyl-L-carnitine) compromises both analytical accuracy and experimental validity. In drug delivery and intestinal absorption models, L-carnitine relies almost exclusively on the OCTN2 transporter, whereas Butyryl-L-carnitine can utilize the ATB(0,+) transporter, making them non-interchangeable in OCTN2-deficient models such as inflammatory bowel disease [1]. In epigenetic research, Acetyl-L-carnitine (C2) acts as an acetyl donor to rescue histone acetylation, a function that Butyryl-L-carnitine strictly cannot perform, as it exclusively drives butyrylation [2]. Furthermore, in clinical diagnostics, Butyryl-L-carnitine cannot be substituted with its structural isomer Isobutyryl-L-carnitine; because both share the exact same mass (m/z 232.15), using a generic C4-carnitine standard without strict isomeric purity will cause false-positive diagnostic results in MS/MS workflows [3].
In heterologous expression systems, Butyryl-L-carnitine demonstrates a profoundly different membrane transport profile compared to unesterified L-carnitine. Direct transport assays reveal that Butyryl-L-carnitine is a high-affinity substrate for the OCTN2 transporter with a K0.5 of 0.40 ± 0.02 μM, significantly outperforming the typical binding affinity of free L-carnitine (Km ~4.3 μM). Furthermore, Butyryl-L-carnitine induces Na+-dependent inward currents via the ATB(0,+) amino acid transporter (K0.5 = 1.4 ± 0.1 mM), a pathway completely inaccessible to free L-carnitine [1].
| Evidence Dimension | Transporter Affinity (K0.5) |
| Target Compound Data | Butyryl-L-carnitine: OCTN2 K0.5 = 0.40 μM; ATB(0,+) K0.5 = 1.4 mM |
| Comparator Or Baseline | L-carnitine: OCTN2 Km ~4.3 μM; ATB(0,+) = Non-substrate |
| Quantified Difference | ~10-fold higher affinity for OCTN2 and exclusive access to the ATB(0,+) transport pathway. |
| Conditions | Xenopus laevis oocytes expressing human ATB(0,+) and OCTN2 under voltage-clamp conditions. |
This dual-transporter capability makes Butyryl-L-carnitine the required scaffold for formulating targeted prodrugs in gastrointestinal diseases where OCTN2 function is compromised.
Acylcarnitines exhibit strict chain-length specificity in their ability to rescue epigenetic modifications during metabolic stress. In α-ketoglutarate depletion models, supplementation with Acetyl-L-carnitine fully rescues histone acetylation and subsequent DNA repair mechanisms. In stark contrast, Butyryl-L-carnitine completely fails to rescue acetylation markers, as its 4-carbon chain restricts its utility to histone butyrylation pathways [1].
| Evidence Dimension | Histone Acetylation Rescue |
| Target Compound Data | Butyryl-L-carnitine: No rescue of histone acetylation |
| Comparator Or Baseline | Acetyl-L-carnitine (C2): Full rescue of histone acetylation |
| Quantified Difference | Strict binary functional divergence (0% vs 100% acetylation rescue) based on acyl chain length. |
| Conditions | CCNE1-driven cells with suppressed αKG undergoing DNA damage assays. |
Researchers must procure the exact chain-length acylcarnitine to isolate specific epigenetic modifications, as C2 and C4 variants trigger mutually exclusive chromatin remodeling events.
In clinical metabolomics, Butyryl-L-carnitine (C4) serves as the primary diagnostic biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. However, it is perfectly isobaric with Isobutyryl-L-carnitine (both m/z 232.15). Flow injection analysis (FIA-MS/MS) cannot distinguish the two. Therefore, procuring high-purity Butyryl-L-carnitine is mandatory to establish retention time standards in UPLC-MS/MS second-tier testing, enabling baseline chromatographic separation with a limit of detection (LOD) of 0.002 to 0.063 μM [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) and Chromatographic Resolution |
| Target Compound Data | Butyryl-L-carnitine: m/z 232.15 (SCAD deficiency marker) |
| Comparator Or Baseline | Isobutyryl-L-carnitine: m/z 232.15 (Isobutyryl-CoA dehydrogenase deficiency marker) |
| Quantified Difference | Identical mass (Δ 0 Da); requires strict UPLC retention time calibration to resolve. |
| Conditions | UPLC-MS/MS analysis of dried blood spots and plasma. |
Procurement of isomerically pure Butyryl-L-carnitine is an absolute requirement for clinical labs to calibrate UPLC systems and prevent misdiagnosis of distinct metabolic disorders.
Because Butyryl-L-carnitine and Isobutyryl-L-carnitine are isobaric, standard flow-injection mass spectrometry cannot differentiate them. High-purity Butyryl-L-carnitine is required as a primary analytical standard to calibrate UPLC-MS/MS systems, ensuring accurate retention time mapping. This allows clinical laboratories to definitively diagnose SCAD deficiency and avoid false positives caused by isomeric interference[1].
In conditions like Crohn's disease or ulcerative colitis, the primary carnitine transporter (OCTN2) is often downregulated or defective. Butyryl-L-carnitine is the preferred precursor for targeted intestinal drug delivery because, unlike unesterified L-carnitine, it serves as a substrate for the ATB(0,+) transporter (K0.5 = 1.4 mM). This dual-pathway absorption ensures therapeutic uptake even in inflamed tissues [2].
For laboratories investigating chromatin remodeling and DNA repair, Butyryl-L-carnitine is procured as a specific metabolic donor for histone butyrylation. Its use guarantees that observed epigenetic changes are strictly driven by the 4-carbon acyl chain, avoiding the confounding histone acetylation effects that occur if Acetyl-L-carnitine or crude carnitine mixtures are used [3].